2-[(benzenesulfonyl)methyl]-5-(4-methoxyphenyl)cyclohexane-1,3-dione
Overview
Description
2-[(Benzenesulfonyl)methyl]-5-(4-methoxyphenyl)cyclohexane-1,3-dione is a chemical compound with the molecular formula C20H20O5S and a molecular weight of 372.44 g/mol . This compound is characterized by the presence of a benzenesulfonyl group, a methoxyphenyl group, and a cyclohexane-1,3-dione core structure. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(benzenesulfonyl)methyl]-5-(4-methoxyphenyl)cyclohexane-1,3-dione typically involves the reaction of benzenesulfonyl chloride with a suitable cyclohexane-1,3-dione derivative under basic conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-[(Benzenesulfonyl)methyl]-5-(4-methoxyphenyl)cyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzenesulfonyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of alcohol or amine derivatives.
Substitution: Formation of sulfonamide or sulfonate derivatives.
Scientific Research Applications
2-[(Benzenesulfonyl)methyl]-5-(4-methoxyphenyl)cyclohexane-1,3-dione has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(benzenesulfonyl)methyl]-5-(4-methoxyphenyl)cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group can interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The methoxyphenyl group may enhance the compound’s binding affinity to its targets, thereby increasing its potency .
Comparison with Similar Compounds
Similar Compounds
5-(4-Methoxyphenyl)-1,3-cyclohexanedione: Similar core structure but lacks the benzenesulfonyl group.
2-(Benzenesulfonylmethyl)-1,3-cyclohexanedione: Similar structure but lacks the methoxyphenyl group.
Uniqueness
2-[(Benzenesulfonyl)methyl]-5-(4-methoxyphenyl)cyclohexane-1,3-dione is unique due to the presence of both the benzenesulfonyl and methoxyphenyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(benzenesulfonylmethyl)-5-(4-methoxyphenyl)cyclohexane-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O5S/c1-25-16-9-7-14(8-10-16)15-11-19(21)18(20(22)12-15)13-26(23,24)17-5-3-2-4-6-17/h2-10,15,18H,11-13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJZAFKHSOAGNHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=O)C(C(=O)C2)CS(=O)(=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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